4-Iodophthalonitrile
Overview
Description
4-Iodophthalonitrile is a chemical used in various research applications .
Molecular Structure Analysis
The molecular formula of 4-Iodophthalonitrile is C8H3IN2 and its molecular weight is 254.03 g/mol .Physical And Chemical Properties Analysis
4-Iodophthalonitrile is a solid at 20 degrees Celsius . Its melting point is between 140-142 °C . The predicted boiling point is 364.7±37.0 °C and the predicted density is 1.95±0.1 g/cm3 .Scientific Research Applications
Organic Synthesis
4-Iodophthalonitrile is used as a building block in organic synthesis . It is a compound with the linear formula IC6H3-1,2-(CN)2 and a molecular weight of 254.03 .
Results or Outcomes
Preparation of Biocompatible Phthalocyanines
4-Iodophthalonitrile is used in the preparation of biocompatible phthalocyanines . Phthalocyanines are chromophores used in a variety of photoactivated processes, such as phototherapy, photodiagnosis, photocatalysis, solar energy conversion, and photomaterials .
Method of Application
The strategy uses 4-iodophthalonitrile as a substrate and a range of amines as nucleophiles, in the presence of a palladium catalyst formed in situ by the addition of palladium(II) acetate to triphenylphosphine (in a 1:2 molar ratio), together with Et3N as a base and carbon monoxide as a reagent .
Results or Outcomes
The outcomes of these reactions are amide-substituted phthalonitriles, which are natural precursors for the synthesis of phthalocyanines . Some examples of phthalocyanines prepared using this method have been reported, along with their full spectroscopic characterization and initial assessment of their photophysical properties .
Safety And Hazards
properties
IUPAC Name |
4-iodobenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3IN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHQHYJZUSXMFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399533 | |
Record name | 4-Iodophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodophthalonitrile | |
CAS RN |
69518-17-8 | |
Record name | 4-Iodophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodophthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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